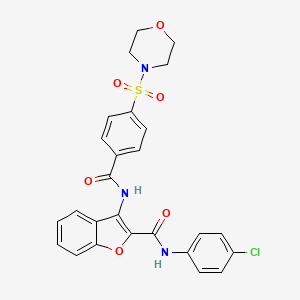

N-(4-chlorophenyl)-3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

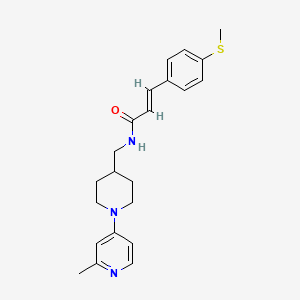

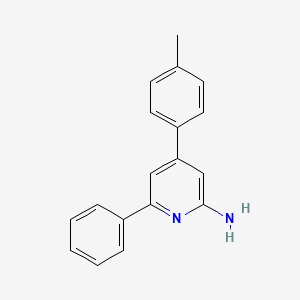

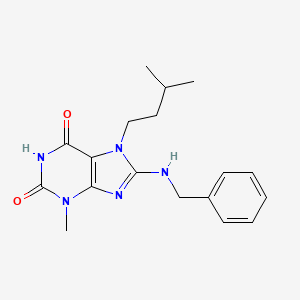

N-(4-chlorophenyl)-3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxamide, also known as MNSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNSB is a benzofuran derivative that has been synthesized through a multi-step process, and its unique structure has made it a promising candidate for research in drug discovery, cancer treatment, and other biomedical applications.

Applications De Recherche Scientifique

Synthesis and Biological Screening : In a study by Cremlyn, Ellis, and Pinney (1989), N-Benzyl p-chloro- and 2,4-dichloro-benzamide reacted with chlorosulfonic acid to produce corresponding p-sulfonyl chlorides. These were further processed into derivatives with preliminary biological screening against fungi, insects, and weeds (Cremlyn, Ellis, & Pinney, 1989).

Antitumor Activity : Ji et al. (2018) synthesized a compound similar in structure and demonstrated its inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines, indicating potential antitumor activity (Ji et al., 2018).

Antiobesity Activity and Molecular Modeling : A study by Srivastava et al. (2007) on analogues of diaryl dihydropyrazole-3-carboxamides, which share structural similarities, showed significant body weight reduction in vivo, attributed to CB1 antagonistic activity. This study also included molecular modeling in the homology model (Srivastava et al., 2007).

Synthesis and Characterization of Soluble Polymides : Research by Imai, Maldar, and Kakimoto (1984) focused on the synthesis of novel polyimides from diamines and aromatic tetracarboxylic dianhydrides. This process involved ring-opening polyaddition and cyclodehydration, resulting in polymers with high thermal stability and solubility in various organic solvents (Imai, Maldar, & Kakimoto, 1984).

Synthesis of Novel Benzodifuranyl Compounds : Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel derivatives of benzodifuranyl for potential use as anti-inflammatory and analgesic agents. These compounds exhibited significant COX-2 inhibitory activity and showed promising results in comparison to standard drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O6S/c27-18-7-9-19(10-8-18)28-26(32)24-23(21-3-1-2-4-22(21)36-24)29-25(31)17-5-11-20(12-6-17)37(33,34)30-13-15-35-16-14-30/h1-12H,13-16H2,(H,28,32)(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNNIZQVWLWPOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B2762042.png)

![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762043.png)

![3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2762048.png)

![4-[(2-Fluorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2762053.png)

![Synthesis of 4-[[2-(5-chloro-2-fluoro-phenyl)-5-isopropyl-4-pyridyl]amino]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]pyridine-3-carboxamide](/img/structure/B2762056.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2762058.png)

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2762059.png)